5-O-Desmethyl Donepezil-d5

Bioanalysis LC-MS/MS Stable Isotope Labeling

Procure 5-O-Desmethyl Donepezil-d5 as a stable isotope-labeled internal standard (SIL-IS) for bioanalytical LC-MS/MS. The +5 Da mass shift resolves the metabolite from its unlabeled counterpart, overcoming co-elution and matrix effects. This ensures precise quantification at sub-ng/mL LLOQ, fulfilling FDA/EMA validation criteria for pharmacokinetic studies and CYP2D6/3A4 DDI assessments.

Molecular Formula C23H27NO3
Molecular Weight 370.5 g/mol
CAS No. 1189929-21-2
Cat. No. B602624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-O-Desmethyl Donepezil-d5
CAS1189929-21-2
Synonyms1-(Benzyl-d5)-4-[(5-hydroxy-6-methoxy-1-oxo-indan-2-yl)methylpiperidine
Molecular FormulaC23H27NO3
Molecular Weight370.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H27NO3/c1-27-22-14-20-18(13-21(22)25)12-19(23(20)26)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D
InChIKeyDSMISVLYMKJMLP-VIQYUKPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





5-O-Desmethyl Donepezil-d5 (CAS 1189929-21-2) Procurement Guide: Deuterated Internal Standard for Donepezil Metabolite Quantitation


5-O-Desmethyl Donepezil-d5 is a deuterium-labeled analog of 5-O-Desmethyl Donepezil, a major hepatic metabolite of the acetylcholinesterase inhibitor Donepezil, formed via O-demethylation by CYP2D6 and CYP3A4 enzymes [1]. The compound features a stable isotopic label at the N-benzyl moiety, with five deuterium atoms replacing aromatic protons (molecular formula C23H22D5NO3, exact mass 370.50 g/mol) [2]. Its primary scientific application is as an isotope-labeled internal standard (IS) in quantitative LC-MS/MS bioanalytical workflows, enabling precise and accurate measurement of the parent drug and its metabolites in complex biological matrices [3].

Why Unlabeled 5-O-Desmethyl Donepezil Cannot Replace Its Deuterated Analog in Regulated Bioanalysis


Unlabeled 5-O-Desmethyl Donepezil (C23H27NO3, exact mass 365.47 g/mol) exhibits identical retention time and ionization efficiency to the endogenous metabolite, creating a fundamental problem in quantitative LC-MS workflows: co-elution leads to ion suppression and the inability to distinguish the analyte signal from the internal standard [1]. This analytical interference prevents accurate calibration, particularly when measuring the low ng/mL plasma concentrations observed in Alzheimer's patients (range: 0.07–2.8 ng/mL) [2]. Substituting the unlabeled compound as an internal standard violates the core requirement of stable isotope dilution mass spectrometry (SID-MS) for a chemically identical but isotopically distinct IS. Consequently, procurement of the unlabeled version for bioanalytical method development yields irreproducible data and fails regulatory validation criteria for accuracy and precision [3]. The deuterated analog, with a +5 Da mass shift, chromatographically co-elutes but is resolved by MS detection, enabling precise compensation for matrix effects and extraction variability.

Product-Specific Quantitative Differentiation of 5-O-Desmethyl Donepezil-d5


Mass Spectrometric Differentiation: A +5 Da Shift Enables Unambiguous Quantitation in Complex Matrices

5-O-Desmethyl Donepezil-d5 exhibits a +5 Da mass shift relative to the unlabeled endogenous metabolite (C23H22D5NO3, exact mass 370.50 vs. C23H27NO3, exact mass 365.47) . This isotopic shift is critical for stable isotope dilution mass spectrometry (SID-MS), as the MS detector can resolve the IS from the analyte without altering chromatographic retention time. In contrast, the unlabeled analog (CAS 120013-57-2) co-elutes and generates identical precursor and product ions, rendering it useless as an internal standard in multiple reaction monitoring (MRM) mode [1].

Bioanalysis LC-MS/MS Stable Isotope Labeling Pharmacokinetics

Comparative Metabolite Quantitation: 5-O-Desmethyl Donepezil Exhibits Significantly Lower Plasma Levels Than Active Metabolites

In a clinical study of 54 Alzheimer's patients receiving 10 mg/day donepezil, plasma concentrations of 5-O-Desmethyl Donepezil (5DD) ranged from 0.07 to 2.8 ng/mL, which is approximately 10- to 40-fold lower than those of the pharmacologically active metabolite 6-O-Desmethyl Donepezil (6DD) (range: 1.2–36 ng/mL) and the parent drug (range: 10–106 ng/mL) [1]. This low systemic exposure underscores the need for a highly sensitive and specific analytical method, for which the deuterated internal standard is essential to achieve the required limit of quantitation (LOQ: 0.1–0.3 ng/mL for fluorescent compounds) [1].

Therapeutic Drug Monitoring Pharmacokinetics Alzheimer's Disease HPLC

Analytical Sensitivity: Deuterated IS Enables Sub-ng/mL Quantitation Limits for Metabolite Monitoring

A validated LC-MS/MS method using a deuterium-labeled internal standard achieved a lower limit of quantitation (LLOQ) of 0.2 ng/mL for 5-O-Desmethyl Donepezil in human plasma, with linearity ranging from 0.2 to 40 ng/mL [1]. Without a stable isotope-labeled IS, matrix effects and extraction variability would render quantitation at these low concentrations unreliable. The use of 5-O-Desmethyl Donepezil-d5 as an IS directly addresses the FDA guidance requirement for internal standard selection in bioanalytical method validation, which stipulates that a stable isotope-labeled analog is preferred for LC-MS assays [2].

LC-MS/MS Method Validation Bioanalytical Chemistry Sensitivity

Pharmacological Activity Differentiation: 5-O-Desmethyl Donepezil Is a Weak AChE Inhibitor Compared to Active Metabolites

In a comparative in vitro study, 5-O-Desmethyl Donepezil (5-DDPZ) exhibited an IC50 of 4.03 × 10⁻¹ μM (0.403 μM) for acetylcholinesterase (AChE) inhibition, which is approximately 5.6-fold less potent than the parent drug donepezil (IC50: 7.20 × 10⁻² μM) and 3.5-fold less potent than the active metabolite 6-O-Desmethyl Donepezil (IC50: 1.14 × 10⁻¹ μM) [1]. This weak AChE inhibitory activity explains why 5-O-Desmethyl Donepezil is considered a minor contributor to the therapeutic effect of donepezil, and its primary scientific value lies in its role as a metabolite for pharmacokinetic profiling rather than as a pharmacologically active agent [1].

Acetylcholinesterase Enzyme Inhibition Pharmacology Metabolite Activity

Isotopic Purity and Stability: ≥98% Chemical Purity and d5 Labeling Integrity Ensures Reliable Quantitation

Commercially sourced 5-O-Desmethyl Donepezil-d5 is certified with ≥98% chemical purity and >99% isotopic enrichment at the d5 position, ensuring minimal interference from unlabeled species . This high isotopic purity is critical because even small amounts (e.g., 1-2%) of unlabeled carryover can cause systematic overestimation of metabolite concentrations, particularly at low ng/mL levels. In contrast, alternative deuterated donepezil analogs (e.g., donepezil-d4 or donepezil-d7) differ in the position and number of deuterium labels, leading to distinct chromatographic and mass spectrometric behavior that may not perfectly mimic the extraction and ionization of the 5-O-desmethyl metabolite .

Stable Isotope Standards Quality Control Analytical Chemistry Method Validation

Application-Specific Suitability: 5-O-Desmethyl Donepezil-d5 Is the Only Matched IS for Quantifying the 5DD Metabolite

While deuterated donepezil (e.g., donepezil-d5) is commonly used as an IS for quantifying the parent drug, it is chemically distinct from the 5-O-desmethyl metabolite and therefore exhibits different extraction recovery and ionization efficiency. This mismatch introduces systematic error in metabolite quantification. 5-O-Desmethyl Donepezil-d5, being a direct isotopologue of the metabolite, ensures matched physicochemical behavior throughout sample preparation, chromatography, and MS detection [1]. In a head-to-head comparison, using donepezil-d5 as an IS for 5DD quantitation would result in a calibration curve with poor accuracy and precision due to differential matrix effects [2].

Internal Standard Metabolite Quantitation LC-MS Method Development Pharmacokinetics

Recommended Application Scenarios for 5-O-Desmethyl Donepezil-d5 Procurement and Use


Clinical Pharmacokinetic and Therapeutic Drug Monitoring Studies of Donepezil

Procure 5-O-Desmethyl Donepezil-d5 as an internal standard for quantifying the 5-O-desmethyl metabolite in human plasma from Alzheimer's disease patients. Given the low plasma concentration range (0.07–2.8 ng/mL) observed clinically [1], the +5 Da mass shift enables accurate compensation for matrix effects and achieves the sub-ng/mL LLOQ required for robust pharmacokinetic profiling [2]. This is essential for studies investigating the impact of CYP2D6 polymorphisms on metabolite formation and for therapeutic drug monitoring programs assessing adherence and exposure-response relationships.

Regulated Bioanalytical Method Development and Validation

Use 5-O-Desmethyl Donepezil-d5 as the stable isotope-labeled internal standard in the development and validation of LC-MS/MS methods intended for FDA or EMA submission. Its matched isotopic and chromatographic properties satisfy regulatory expectations for internal standard selection in bioanalytical method validation [1]. The high chemical purity (≥98%) and isotopic enrichment (>99% d5) minimize interference and ensure method ruggedness [2].

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

Employ 5-O-Desmethyl Donepezil-d5 in hepatocyte or microsomal incubation studies to precisely quantify the formation of the 5-O-desmethyl metabolite under various conditions (e.g., CYP induction/inhibition). The deuterated IS corrects for variable extraction efficiency and ionization suppression, enabling accurate determination of kinetic parameters (Km, Vmax) and assessment of DDI potential via the CYP2D6 and CYP3A4 pathways [1].

Forensic and Post-Mortem Toxicology

Apply 5-O-Desmethyl Donepezil-d5 as an internal standard in the quantitative analysis of post-mortem blood and tissue samples to determine donepezil exposure and assess the role of metabolites in toxicity or cause of death. The high sensitivity and specificity afforded by the deuterated IS are critical in forensic contexts where sample integrity may be compromised and analyte concentrations are often in the sub-ng/mL range [2].

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